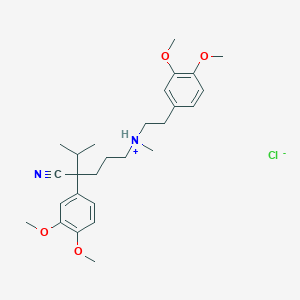

VU 0364770

描述

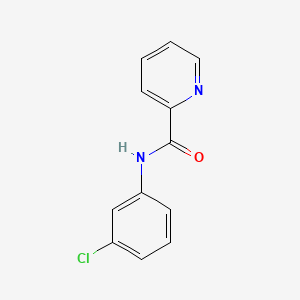

“N-(3-chlorophenyl)picolinamide” is a chemical compound with the IUPAC name N-(3-chlorophenyl)-2-pyridinecarboxamide . It has a molecular weight of 232.67 .

Synthesis Analysis

The synthesis of “N-(3-chlorophenyl)picolinamide” involves several steps. One method involves the use of peracetic acid, 4-tolyl iodide, and platinum on carbon at 20°C for 12 hours . Another method involves the use of N-iodo-succinimide, [bis(acetoxy)iodo]benzene, and copper(I) chloride in N,N-dimethyl-formamide at 60°C for 3 hours .Molecular Structure Analysis

The molecular formula of “N-(3-chlorophenyl)picolinamide” is C12H9ClN2O . The InChI code is 1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) .Physical And Chemical Properties Analysis

“N-(3-chlorophenyl)picolinamide” is a solid compound that should be stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a high GI absorption and is BBB permeant .科学研究应用

神经科学研究

VU 0364770 被认为是mGlu4 受体的正向变构调节剂。 该化合物在逆转氟哌啶醇诱导的僵直以及预防帕金森病啮齿动物模型中的注意力缺陷和前肢不对称方面显示出希望 。它在调节谷氨酸受体中的作用表明其在研究各种神经疾病和开发治疗方法方面的潜在应用。

药理学应用

在药理学中,this compound 对单胺氧化酶 (MAO) 酶,特别是 MAO-B 和 MAO-A 表现出亲和力 。这表明它在研究与神经递质调节相关的疾病(如抑郁症或帕金森病)的治疗方法方面具有潜在用途。

代谢疾病研究

该化合物对 mGluR4 受体的调节也将其与内分泌学和代谢疾病相关的治疗领域联系起来 。它可能有助于理解代谢途径和开发代谢疾病药物。

作用机制

Target of Action

VU 0364770, also known as N-(3-chlorophenyl)picolinamide or VU0364770, is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in the central nervous system .

Mode of Action

This compound interacts with its primary target, mGlu4, by enhancing the receptor’s response to the endogenous agonist glutamate . This interaction results in a concentration-dependent potentiation of the response to glutamate . Additionally, this compound exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway, which is involved in most aspects of normal brain function, including cognition, memory, and learning . By modulating mGlu4, this compound can influence these functions. The compound also interacts with other receptors in the pathway, such as mglu5 and mglu6, potentially affecting their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of the glutamate response at the mGlu4 receptor . This can lead to changes in neuronal signaling and potentially influence various brain functions, including cognition, memory, and learning .

安全和危害

未来方向

“N-(3-chlorophenyl)picolinamide” has shown efficacy in preclinical rodent models of Parkinson’s Disease, both alone and in combination with l-DOPA or an adenosine 2A receptor antagonist . This suggests potential roles for selective mGlu4 PAMs in the symptomatic treatment of Parkinson’s Disease and as a possible augmentation strategy with either l-DOPA or A2A antagonists .

属性

IUPAC Name |

N-(3-chlorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356877 | |

| Record name | N-(3-chlorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61350-00-3 | |

| Record name | N-(3-chlorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

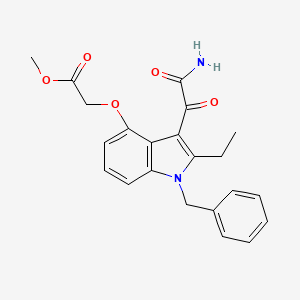

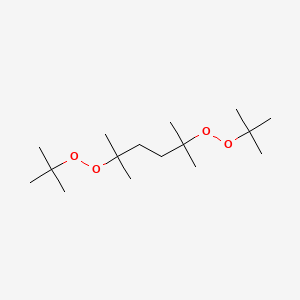

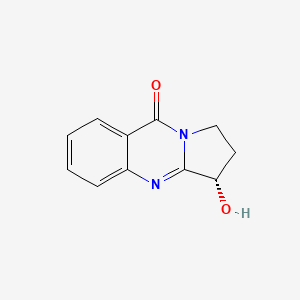

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole](/img/structure/B1682188.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole](/img/structure/B1682189.png)

![1,4-Benzenedicarboxamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1682197.png)

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)

![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)

![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)